Lipophilicity Benchmarking: XLogP3 of 478041-23-5 vs. 4-(4-Pentylcyclohexyl)benzamide and 4-(4-Pentylcyclohexyl)aniline
The compound’s 2,2‑dimethylpropanamide terminus drives lipophilicity substantially above that of the primary benzamide or aniline analogs. PubChem‑computed XLogP3 is 7.5 for the target compound [1], versus 4.8 for 4‑(4‑pentylcyclohexyl)benzamide (C₁₈H₂₇NO) [2] and 5.1 for 4‑(4‑pentylcyclohexyl)aniline (C₁₇H₂₇N) [3]. The difference of ≥2.4 log units indicates a >250‑fold higher theoretical partition coefficient into hydrophobic media, which directly influences solubility in non‑polar solvents, retention on reverse‑phase chromatography, and compatibility with low‑polarity liquid‑crystal formulations.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 7.5 |
| Comparator Or Baseline | 4-(4-Pentylcyclohexyl)benzamide XLogP3 ≈ 4.8; 4-(4-Pentylcyclohexyl)aniline XLogP3 ≈ 5.1 |
| Quantified Difference | Δ ≥ 2.4 log units (≥250‑fold increase in predicted partition coefficient) |
| Conditions | In silico prediction (XLogP3 algorithm, PubChem 2025.09.15 release). No experimental logP data available for the target compound. |
Why This Matters
Procurement decisions for intermediates intended for hydrophobic environments (e.g., liquid‑crystal formulations, non‑aqueous coupling reactions) must account for this large lipophilicity gap, as it alters solvent selection, purification strategy, and final product performance.
- [1] PubChem Compound Summary for CID 3469992, 2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for 4-(4-pentylcyclohexyl)benzamide (CID 11444407). XLogP3 computed value. View Source
- [3] PubChem Compound Summary for 4-(4-pentylcyclohexyl)aniline (CID 10239315). XLogP3 computed value. View Source
